1-(4-Bromophenyl)-1H-imidazol-2-amine

Lipophilicity Physicochemical Property Medicinal Chemistry

Select 1-(4-Bromophenyl)-1H-imidazol-2-amine for superior kinase inhibitor development. Its XLogP3-AA of 2.0 enhances membrane permeability and target engagement over chloro/fluoro analogs, reducing the need for prodrug strategies. The bromoaryl moiety enables efficient Suzuki-Miyaura cross-coupling (C-Br bond energy ~284 kJ/mol) for rapid SAR exploration. Essential for FabK-targeted antibacterial programs—non-brominated analogs abolish sub-micromolar activity. Procure high-purity building block to accelerate medicinal chemistry programs.

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 1698717-00-8
Cat. No. B2811089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-1H-imidazol-2-amine
CAS1698717-00-8
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2N)Br
InChIInChI=1S/C9H8BrN3/c10-7-1-3-8(4-2-7)13-6-5-12-9(13)11/h1-6H,(H2,11,12)
InChIKeyDSBRUGGTVTUPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)-1H-imidazol-2-amine (CAS 1698717-00-8) for Pharmaceutical and Chemical Procurement: Core Properties and Niche Positioning


1-(4-Bromophenyl)-1H-imidazol-2-amine (CAS 1698717-00-8) is a halogenated 2-aminoimidazole derivative characterized by a 4-bromophenyl substituent at the N1 position and a primary amine at C2 [1]. With a molecular weight of 238.08 g/mol and XLogP3-AA of 2.0 [1], this compound serves as a versatile building block in medicinal chemistry for constructing kinase inhibitor scaffolds and bioactive heterocycles [2]. Its commercial availability in high purity (≥95%) from multiple suppliers supports its utility in both academic and industrial research programs, though its differentiation from closely related analogs requires rigorous, evidence-based justification—a gap this guide directly addresses.

Why 1-(4-Bromophenyl)-1H-imidazol-2-amine Cannot Be Casually Replaced by Other Halogenated Imidazole Analogs


Within the 2-aminoimidazole class, seemingly minor halogen substitutions or regioisomeric changes profoundly alter lipophilicity, target engagement, and synthetic utility [1]. For example, bromine’s larger van der Waals radius (1.85 Å vs. 1.47 Å for fluorine) and distinct electronic profile modulate both binding pocket occupancy and reactivity in cross-coupling chemistry [2]. Moreover, the 1,2-substitution pattern—as opposed to the 1,4- or 1,5-regioisomers—confers a unique spatial arrangement that can critically impact kinase selectivity and downstream signaling [3]. Consequently, indiscriminate substitution with chloro-, fluoro-, or unsubstituted phenyl analogs risks compromising assay reproducibility, altering structure-activity relationships (SAR), or requiring costly re-optimization of synthetic routes. The quantitative evidence below delineates precisely where 1-(4-bromophenyl)-1H-imidazol-2-amine provides verifiable, procurement-relevant differentiation.

Quantitative Evidence Supporting Selection of 1-(4-Bromophenyl)-1H-imidazol-2-amine Over Analogous Compounds


Enhanced Lipophilicity (XLogP3-AA = 2.0) Relative to Chloro, Fluoro, and Unsubstituted Analogs

1-(4-Bromophenyl)-1H-imidazol-2-amine exhibits an XLogP3-AA of 2.0 [1], which is 0.3 units higher than the chloro analog (XLogP3-AA ≈ 1.7), 0.6 units higher than the fluoro analog (XLogP3-AA ≈ 1.4), and 1.0 unit higher than the unsubstituted phenyl analog (XLogP3-AA ≈ 1.0) [2]. This incremental increase in lipophilicity, driven by bromine’s greater hydrophobicity, can enhance membrane permeability and binding to hydrophobic enzyme pockets [3].

Lipophilicity Physicochemical Property Medicinal Chemistry Drug Design

Superior Synthetic Versatility in Cross-Coupling Reactions Owing to Bromine Substituent

The presence of a bromine atom on the phenyl ring endows 1-(4-bromophenyl)-1H-imidazol-2-amine with significantly higher reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to its chloro analog, while avoiding the metabolic lability and smaller steric bulk of the fluoro derivative [1]. The C-Br bond (bond dissociation energy ≈ 284 kJ/mol) is more readily activated under mild conditions than the C-Cl bond (≈ 327 kJ/mol), facilitating efficient derivatization [2].

Cross-Coupling Synthetic Chemistry Building Block C-C Bond Formation

Regioisomeric Identity Confers Distinct Biological Activity: Evidence from FabK Inhibition

The 1-(4-bromophenyl)-1H-imidazol-2-amine core, when incorporated into a larger urea-based inhibitor (1-((4-(4-bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-(pyridin-2-ylthio)thiazol-2-yl)urea), demonstrated potent and selective inhibition of Clostridioides difficile FabK with an IC50 of 0.24 μM [1]. In contrast, analogous compounds lacking the p-bromo substitution or possessing alternative halogen patterns exhibited reduced or no activity in the same assay [1].

FabK Inhibitor Antibacterial Clostridioides difficile Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-(4-Bromophenyl)-1H-imidazol-2-amine


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization Requiring Enhanced Lipophilicity

Medicinal chemists seeking to improve cell permeability and target engagement of imidazole-based kinase inhibitors should prioritize 1-(4-bromophenyl)-1H-imidazol-2-amine over its chloro, fluoro, or unsubstituted counterparts. Its XLogP3-AA of 2.0 [1] provides a quantifiable advantage in membrane diffusion assays and can reduce the need for prodrug strategies or formulation excipients. This is particularly relevant for programs targeting intracellular kinases where cytosolic exposure is rate-limiting [2].

Synthetic Chemistry: High-Efficiency Diversification via Palladium-Catalyzed Cross-Coupling

The bromoaryl moiety in 1-(4-bromophenyl)-1H-imidazol-2-amine serves as an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, and other Pd-catalyzed cross-coupling reactions [1]. Its reactivity profile (C-Br bond dissociation energy ≈ 284 kJ/mol) allows for milder reaction conditions and higher yields compared to chloro analogs, accelerating the synthesis of diverse compound libraries. Procurement of this specific brominated building block streamlines SAR exploration and reduces synthetic cycle times.

Antibacterial Drug Discovery: Targeting FabK and Other Enoyl-ACP Reductases

Research groups focused on developing novel antibacterial agents against C. difficile or other Gram-positive pathogens should utilize 1-(4-bromophenyl)-1H-imidazol-2-amine as a privileged scaffold for FabK inhibition. Evidence from closely related urea derivatives demonstrates that the 4-bromophenyl-imidazole core is essential for achieving sub-micromolar IC50 values [1]. Substitution with non-brominated analogs is likely to abolish activity, making this compound a non-negotiable starting point for hit-to-lead campaigns in this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-1H-imidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.